Methyl 2-bromo-5-nitrobenzoate

Übersicht

Beschreibung

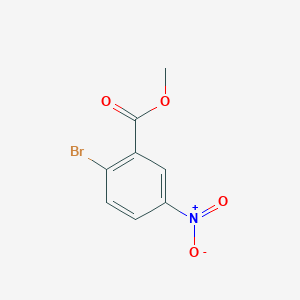

Methyl 2-bromo-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the 2-position and a nitro group at the 5-position on the benzene ring, with a methyl ester functional group. This compound is commonly used in organic synthesis and various chemical reactions due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, bromination, and esterification reactions . The typical synthetic route includes:

Bromination: The addition of a bromine atom to the benzene ring, often carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.

Esterification: The conversion of the carboxylic acid group to a methyl ester, typically using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-amino-5-nitrobenzoate if an amine is the nucleophile.

Reduction: 2-bromo-5-aminobenzoate.

Hydrolysis: 2-bromo-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

Methyl 2-bromo-5-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its nitro group enhances biological activity, making it particularly effective against bacterial infections. For instance, research has shown that it can be used to develop new antibiotics targeting resistant bacterial strains .

Organic Chemistry Research

In organic synthesis, this compound facilitates the development of novel chemical reactions and mechanisms. It is often employed in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds essential for building complex organic molecules .

Material Science

The compound is also applied in the formulation of specialized materials, including polymers and coatings. These materials exhibit enhanced properties like durability and chemical resistance, making them suitable for various industrial applications .

Analytical Chemistry

This compound acts as a standard in analytical methods, aiding researchers in calibrating instruments and validating results in quantitative analysis. Its use ensures accuracy and reliability in experimental data .

Environmental Studies

This compound plays a role in environmental research, particularly in assessing the degradation of nitro compounds. Studies focus on its behavior in various environments to develop pollution remediation strategies .

Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against ampicillin-resistant Escherichia cloacae. The compound demonstrated significant antibacterial activity with an inhibition zone of up to 20 mm, indicating its potential as a treatment option for resistant infections.

Inhibition of Biofilm Formation

Another investigation focused on its ability to inhibit biofilm formation by Staphylococcus aureus. Results showed that at specific concentrations, this compound significantly reduced biofilm biomass, highlighting its potential role in preventing chronic infections associated with biofilms.

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for antibiotics and other therapeutic agents targeting bacterial infections |

| Organic Chemistry | Used in novel chemical reactions and synthesis of complex molecules |

| Material Science | Formulation of durable polymers and coatings |

| Analytical Chemistry | Standard for calibration and validation in quantitative analysis |

| Environmental Studies | Research on degradation processes of nitro compounds |

Wirkmechanismus

The mechanism of action of methyl 2-bromo-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. For instance, the nitro group can participate in electron-withdrawing interactions, while the bromine atom can engage in halogen bonding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-bromo-5-methoxybenzoate

- Methyl 2-bromo-5-methylbenzoate

- Methyl 2-bromo-5-formylbenzoate

Uniqueness

Methyl 2-bromo-5-nitrobenzoate is unique due to the presence of both bromine and nitro groups on the benzene ring, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where such reactivity is desired .

Biologische Aktivität

Methyl 2-bromo-5-nitrobenzoate (CAS No. 6942-36-5) is an organic compound that exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C₈H₆BrN₁O₃

- Molecular Weight : Approximately 260.04 g/mol

- Appearance : White to yellow crystalline powder

- Melting Point : 78°C to 84°C

The compound features a bromine atom and a nitro group attached to the benzene ring, which influences its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. It has been utilized as a precursor in the synthesis of various drug candidates targeting bacterial infections. For instance, it has shown effectiveness against certain strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

The biological activity of this compound is attributed to its ability to interact with various biological targets. It acts as an arylating agent in chemical reactions, facilitating the formation of diaryl sulfides with high efficiency . This reaction pathway is crucial for developing new therapeutic agents.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Bromination of Methyl 5-nitrobenzoate : This method involves the bromination of methyl 5-nitrobenzoate using bromine in an appropriate solvent.

- One-Pot Reactions : Recent studies have shown that it can be produced in one-pot reactions involving other reagents like cesium carbonate and palladium catalysts under controlled conditions .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-negative bacteria .

Synthesis and Application in Drug Development

Another research focused on synthesizing dibenzothiazepine analogues using this compound as an arylating agent. The study reported that the compound facilitated the formation of diaryl sulfides with quantitative yields, showcasing its utility in drug development processes .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and potential applications of this compound compared to related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 3-bromo-5-nitrobenzoate | 6307-87-5 | 0.94 |

| Methyl 5-bromo-2-methyl-3-nitrobenzoate | 220514-28-3 | 0.92 |

| Methyl 3-bromo-2-methyl-5-nitrobenzoate | 885519-05-1 | 0.92 |

| Methyl 4-bromo-3-nitrobenzoate | Not available | Not available |

The presence of both bromine and nitro groups at specific positions on the benzene ring contributes to distinct chemical behaviors and potential applications that may not be present in other derivatives.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-bromo-5-nitrobenzoate, and how can purity be validated?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration .

Bromination : Electrophilic bromination at the 2-position using Br₂ in a polar solvent (e.g., acetic acid) with FeBr₃ as a catalyst.

Esterification : Methylation of the carboxylic acid intermediate via Fischer esterification (H₂SO₄/MeOH) or using methyl halides.

Purity Validation :

- HPLC : Monitor reaction progress and quantify impurities (e.g., unreacted starting material).

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting, nitro/bromo chemical shifts).

- Melting Point : Compare observed values (79–81°C) with literature data to assess crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Aromatic protons exhibit splitting patterns consistent with meta-nitro and ortho-bromo substitution (e.g., doublets for H-3 and H-4, δ ~8.0–8.5 ppm). The methyl ester appears as a singlet (~δ 3.9 ppm) .

- FT-IR : Key peaks include C=O ester (~1720 cm⁻¹), NO₂ asymmetric stretching (~1530 cm⁻¹), and C-Br (~560 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 260 (C₈H₆BrNO₄⁺) with fragmentation patterns confirming bromine isotopic signatures .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

- Structure Solution : Employ SHELXT or SHELXD for phase determination via direct methods .

- Refinement : Refine with SHELXL using anisotropic displacement parameters for heavy atoms (Br, O). Challenges include handling high electron density from bromine and nitro groups, which may require TWINABS for twinning correction .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate bond angles/distances (e.g., C-Br ~1.89 Å, C-NO₂ ~1.49 Å) .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

- Activation : The electron-withdrawing nitro group meta to bromine enhances electrophilicity at the 2-position, facilitating SNAr.

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH. Use HPLC or UV-Vis to track intermediate formation.

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and charge distribution. For example, Mulliken charges on C-2 increase with nitro group polarization .

Q. How can conflicting crystallographic data on polymorphism be addressed for this compound?

Methodological Answer:

- Screening : Recrystallize from diverse solvents (e.g., EtOAc, hexane/EtOH) to isolate polymorphs.

- Thermal Analysis : Use DSC/TGA to identify phase transitions (e.g., melting points, decomposition).

- Synchrotron XRD : High-resolution data can distinguish subtle lattice variations. Refine using JANA2006 for twinned crystals .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap. Seek medical attention for persistent irritation .

Eigenschaften

IUPAC Name |

methyl 2-bromo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEYYEKRZNRECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288757 | |

| Record name | Methyl 2-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6942-36-5 | |

| Record name | 6942-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Bromo-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.